![molecular formula C6H6N4O B1500387 Pyrimido[4,5-d]pyrimidin-4-ol, 3,4-dihydro- (9CI)](/img/structure/B1500387.png)
Pyrimido[4,5-d]pyrimidin-4-ol, 3,4-dihydro- (9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrimido[4,5-d]pyrimidin-4-ol, 3,4-dihydro- (9CI) is a heterocyclic compound that belongs to the class of pyrimido[4,5-d]pyrimidines These compounds are characterized by a bicyclic structure consisting of two fused six-membered rings containing nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pyrimido[4,5-d]pyrimidin-4-ol, 3,4-dihydro- (9CI) can be achieved through various methods. One common approach involves the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization using ammonium acetate (NH4OAc).
Another method involves the reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines, followed by cyclization with dimethylformamide dimethyl acetal (DMF-DMA) or triethyl orthoformate (HC(OEt)3). This approach results in the formation of 6-alkyl-3,4-dihydropyrimido[4,5-d]pyrimidines .
Industrial Production Methods
Industrial production methods for Pyrimido[4,5-d]pyrimidin-4-ol, 3,4-dihydro- (9CI) are not well-documented in the literature. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Pyrimido[4,5-d]pyrimidin-4-ol, 3,4-dihydro- (9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Substitution reactions at the nitrogen or carbon atoms of the pyrimidine ring can introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Substitution reactions often involve reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted pyrimido[4,5-d]pyrimidines, oxo derivatives, and dihydro derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Pyrimido[4,5-d]pyrimidin-4-ol, 3,4-dihydro- (9CI) has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and pharmaceuticals.
Wirkmechanismus
The mechanism of action of Pyrimido[4,5-d]pyrimidin-4-ol, 3,4-dihydro- (9CI) involves its inhibitory activity on ENPP1. ENPP1 negatively regulates the STING pathway, which plays a crucial role in innate immunity and cancer immunotherapy. By inhibiting ENPP1, Pyrimido[4,5-d]pyrimidin-4-ol, 3,4-dihydro- (9CI) enhances the activation of the STING pathway, leading to increased anti-cancer immune responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dihydropyrido[2,3-d]pyrimidin-2(1H)-one: This compound also possesses inhibitory activities on ENPP1 and shares a similar bicyclic structure.
2-Oxo-3,4-dihydropyrimido[4,5-d]pyrimidines: These compounds are structurally related and exhibit similar biological activities.
Uniqueness
Its ability to modulate the STING pathway sets it apart from other similar compounds .
Eigenschaften
Molekularformel |
C6H6N4O |
|---|---|
Molekulargewicht |
150.14 g/mol |
IUPAC-Name |
5,8-dihydropyrimido[4,5-d]pyrimidin-5-ol |
InChI |
InChI=1S/C6H6N4O/c11-6-4-1-7-2-8-5(4)9-3-10-6/h1-3,6,11H,(H,7,8,9,10) |
InChI-Schlüssel |
DUNUQASPHCNKMW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C(N=CNC2=NC=N1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



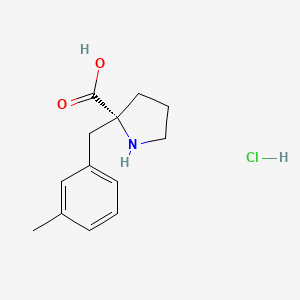
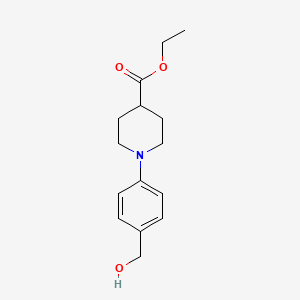

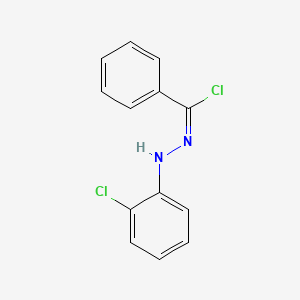
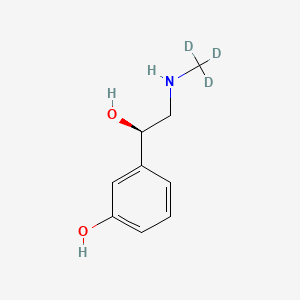
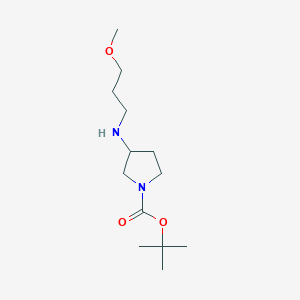

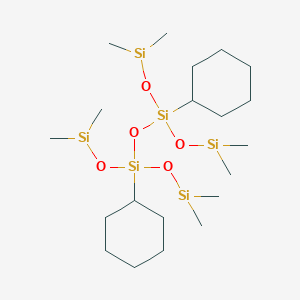
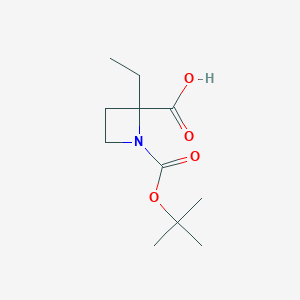
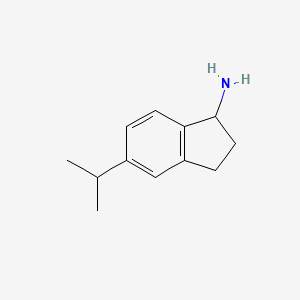
![4-Methylbenzo[d]thiazole-2-carboxylic acid](/img/structure/B1500322.png)


